Azelnidipine vs. Amlodipine: Sympathetic Nerve Activity Reduction in Hypertensive Patients
In a prospective, randomized, open-label crossover study of 14 patients with primary hypertension, azelnidipine treatment significantly reduced muscle sympathetic nerve activity (MSNA) compared to amlodipine [1]. This differential effect occurs despite similar reductions in systolic and diastolic blood pressure between the two agents, indicating a unique pharmacodynamic property independent of blood pressure lowering.
| Evidence Dimension | Muscle sympathetic nerve activity (MSNA) |
|---|---|
| Target Compound Data | 47.7 ± 14.9 bursts per 100 beats |
| Comparator Or Baseline | Amlodipine: 61.5 ± 10.7 bursts per 100 beats |
| Quantified Difference | ~22% reduction in MSNA (P < 0.05) |
| Conditions | Prospective, randomized, open-label, crossover study; 14 patients with primary hypertension; 8 weeks treatment |
Why This Matters
This quantitative evidence supports selection of azelnidipine over amlodipine in hypertension models where sympathetic overactivity is a confounding variable or a primary endpoint.
- [1] Differential effects of azelnidipine and amlodipine on sympathetic nerve activity in patients with primary hypertension. CiNii Research. 2025. View Source
